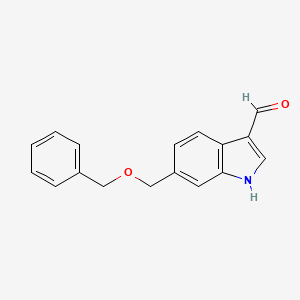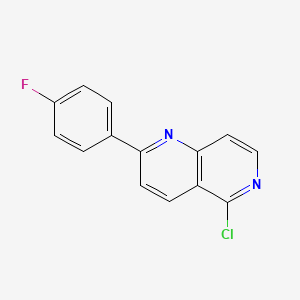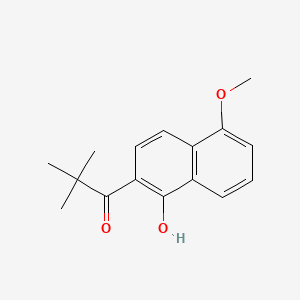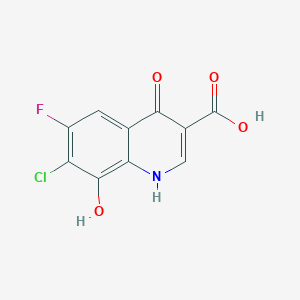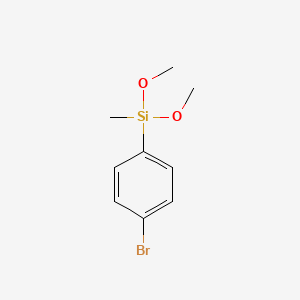
(4-Bromophenyl)dimethoxy(methyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromophenyl)dimethoxy(methyl)silane is an organosilicon compound with the molecular formula C9H13BrO2Si. It is characterized by the presence of a bromophenyl group attached to a silicon atom, which is further bonded to two methoxy groups and one methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)dimethoxy(methyl)silane typically involves the reaction of 4-bromophenylmagnesium bromide with dimethoxymethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
4-Bromophenylmagnesium bromide+Dimethoxymethylchlorosilane→this compound+MgBrCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
(4-Bromophenyl)dimethoxy(methyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in the presence of a base, such as triethylamine.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the methoxy groups.
Major Products Formed
Substitution Reactions: Products include (4-aminophenyl)dimethoxy(methyl)silane and (4-thiophenyl)dimethoxy(methyl)silane.
Coupling Reactions: Products include biaryl compounds.
Hydrolysis: Products include (4-bromophenyl)silanediol.
科学研究应用
(4-Bromophenyl)dimethoxy(methyl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: It is used in the modification of biomolecules for imaging and diagnostic purposes.
Industry: It is used in the production of specialty polymers and coatings.
作用机制
The mechanism of action of (4-Bromophenyl)dimethoxy(methyl)silane involves the formation of covalent bonds with target molecules The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in organic synthesis
相似化合物的比较
Similar Compounds
- (4-Chlorophenyl)dimethoxy(methyl)silane
- (4-Fluorophenyl)dimethoxy(methyl)silane
- (4-Iodophenyl)dimethoxy(methyl)silane
Uniqueness
(4-Bromophenyl)dimethoxy(methyl)silane is unique due to the presence of the bromine atom, which makes it more reactive in substitution and coupling reactions compared to its chloro, fluoro, and iodo counterparts. The bromine atom is a better leaving group, facilitating various chemical transformations.
属性
IUPAC Name |
(4-bromophenyl)-dimethoxy-methylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2Si/c1-11-13(3,12-2)9-6-4-8(10)5-7-9/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBUCQFXRGKVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C1=CC=C(C=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one](/img/structure/B15065371.png)

![3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B15065375.png)




